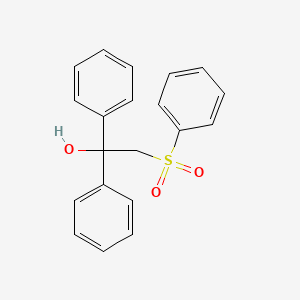
1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a class of 1,1-diphenyl-2-(4-methylsulfonylphenyl)-2-alkyl-1-ethenes was prepared and evaluated . Another study reported the synthesis of 1‐Lithio‐2,2‐diphenyl‐1‐(phenylsulfonyl)ethene .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of a 2,2-diphenyl-1-picrylhydrazyl radical (DPPH) with phenols has been used to estimate the antioxidant ability . Another study reported non-reductive scavenging of DPPH by peroxyradical .Applications De Recherche Scientifique
Antioxidant Activity
1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol exhibits antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage caused by free radicals. Researchers often employ the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay to evaluate its antioxidant efficacy . In this assay, prospective compounds or herbal extracts are mixed with a DPPH solution, and their absorbance is measured after a specific period. The compound’s ability to scavenge free radicals provides valuable insights for potential therapeutic applications.
Antimicrobial Activity
Studies have explored the antimicrobial potential of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol. It has been evaluated against both Gram-negative (e.g., Pseudomonas aeruginosa and Escherichia coli) and Gram-positive bacterial strains. Researchers investigate its inhibitory effects on microbial growth, making it relevant for drug development and infection control .
Mécanisme D'action
Target of Action
The primary target of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol is the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical species . This compound has been shown to have scavenging activity against these radicals .
Mode of Action
1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol interacts with its target, the DPPH radical species, through a scavenging mechanism . This involves the compound neutralizing the DPPH radicals, thereby reducing their harmful effects .
Biochemical Pathways
For instance, the reduction of DPPH radicals can help to mitigate oxidative stress, which is implicated in numerous pathological conditions .
Result of Action
The primary result of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol’s action is the scavenging of DPPH radicals . This can help to reduce oxidative stress and potentially mitigate the harmful effects of these radicals .
Action Environment
The action of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol can be influenced by various environmental factors. For instance, the compound’s radical scavenging activity may be affected by the presence of other compounds, such as gallic acid . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .
Orientations Futures
Propriétés
IUPAC Name |
2-(benzenesulfonyl)-1,1-diphenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3S/c21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-24(22,23)19-14-8-3-9-15-19/h1-15,21H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGKRBPWASORQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

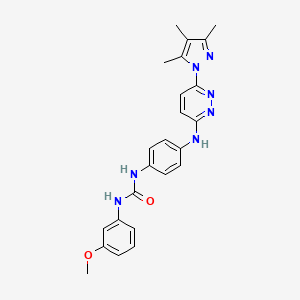
![(2,6-Dichloropyridin-4-yl)methyl N-[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbamate](/img/structure/B2477971.png)
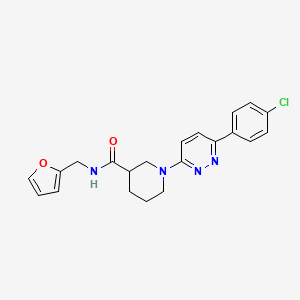
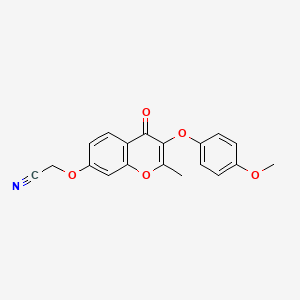
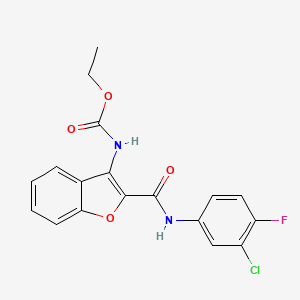
![1-[4-[(3S)-3-Methoxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2477976.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2477978.png)
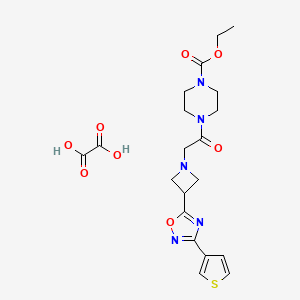
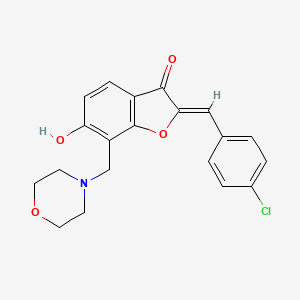
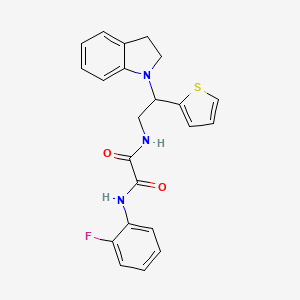
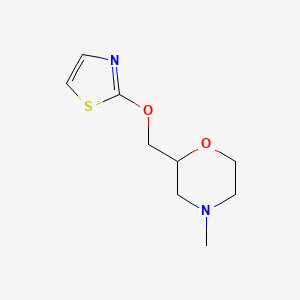
![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2477986.png)
![methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2477990.png)
![N-(2-(dimethylamino)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)propionamide hydrochloride](/img/structure/B2477991.png)